molecular formula C21H29BrO3 B1204262 11beta-Hydroxy-12alpha-bromoprogesterone CAS No. 1242-47-3

11beta-Hydroxy-12alpha-bromoprogesterone

Cat. No. B1204262
CAS RN: 1242-47-3
M. Wt: 409.4 g/mol
InChI Key: BJZVIASULZGRCL-YRCLAMMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Bromo-11beta-hydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Hormone Regulation and Metabolic Implications

11Beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in hormone regulation by converting inactive glucocorticoids to their active forms. This enzyme's activity is crucial for maintaining the normal hypothalamus-pituitary-adrenal (HPA) axis, implicated in metabolic syndrome, and modulating various aspects of the immune response. Studies suggest that abnormalities in 11β-HSD1 function could lead to metabolic disorders and altered immune responses, highlighting the enzyme's importance in metabolic and inflammatory diseases (Cooper & Stewart, 2009).

Metabolic Syndrome and Obesity

Research indicates that 11β-HSD1 is a significant factor in obesity and type 2 diabetes. The enzyme's activity in liver and adipose tissue, particularly its role in glucocorticoid metabolism, suggests a link to the tissue-specific dysregulation of glucocorticoids observed in obesity. This connection points to the potential of 11β-HSD1 inhibitors as therapeutic agents for metabolic syndrome and obesity-related disorders, offering a novel approach to treatment (London & Castonguay, 2009).

Inflammation and Immune Response

The role of 11β-HSD1 extends to the inflammatory response, where it may contribute to the regulation of immune mechanisms. This enzyme's activity could influence the development and exacerbation of inflammatory conditions, making it a target for research aiming to understand and mitigate such diseases. The balance between its metabolic and immune-related functions underscores the enzyme's complexity and the need for further investigation into its therapeutic potential (Cooper & Stewart, 2009).

properties

CAS RN

1242-47-3

Molecular Formula

C21H29BrO3

Molecular Weight

409.4 g/mol

IUPAC Name

(8S,9S,10R,11R,12R,13S,14S,17S)-17-acetyl-12-bromo-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29BrO3/c1-11(23)15-6-7-16-14-5-4-12-10-13(24)8-9-20(12,2)17(14)18(25)19(22)21(15,16)3/h10,14-19,25H,4-9H2,1-3H3/t14-,15+,16-,17+,18+,19-,20-,21+/m0/s1

InChI Key

BJZVIASULZGRCL-YRCLAMMRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H]([C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)Br)C

SMILES

CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Br)C

Canonical SMILES

CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Br)C

Other CAS RN

1242-47-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxy-12alpha-bromoprogesterone
Reactant of Route 2
11beta-Hydroxy-12alpha-bromoprogesterone
Reactant of Route 3
11beta-Hydroxy-12alpha-bromoprogesterone
Reactant of Route 4
11beta-Hydroxy-12alpha-bromoprogesterone
Reactant of Route 5
11beta-Hydroxy-12alpha-bromoprogesterone
Reactant of Route 6
11beta-Hydroxy-12alpha-bromoprogesterone

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